molecular formula C8H7ClO2 B12574832 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 185414-22-6

3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol

Cat. No.: B12574832
CAS No.: 185414-22-6
M. Wt: 170.59 g/mol
InChI Key: QFACOFBSYOQTEL-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[420]octa-1,3,5-triene-2,5-diol is a bicyclic organic compound characterized by its unique structure, which includes a chlorine atom and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce dechlorinated or fully hydrogenated derivatives.

Scientific Research Applications

3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol involves its interaction with various molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but with a bromine atom instead of chlorine.

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine and hydroxyl groups, making it less reactive.

    4-Bromobenzocyclobutene: Another bicyclic compound with a bromine atom, used in similar applications.

Uniqueness

3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

185414-22-6

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

3-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-2,5-diol

InChI

InChI=1S/C8H7ClO2/c9-6-3-7(10)4-1-2-5(4)8(6)11/h3,10-11H,1-2H2

InChI Key

QFACOFBSYOQTEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C(=CC(=C2O)Cl)O

Origin of Product

United States

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